molecular formula C18H21BO3 B1532885 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol CAS No. 760989-91-1

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol

Cat. No. B1532885
CAS RN: 760989-91-1
M. Wt: 296.2 g/mol
InChI Key: BFQSVDDJLRMXOO-UHFFFAOYSA-N
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Description

“4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol” is a chemical compound . The exact properties of this compound may vary depending on its specific structure and composition .


Synthesis Analysis

The synthesis of similar compounds often involves substitution reactions . For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is obtained through two substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure can also be corroborated by crystallographic data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, the density of a similar compound is approximately 0.99±0.1 g/cm3, and its melting point is between 27-31°C . Another similar compound has a predicted boiling point of 341.3±25.0 °C and a predicted density of 1.06±0.1 g/cm3 .

Scientific Research Applications

Catalysis and Organic Synthesis

A significant application of compounds similar to 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol is in catalysis and organic synthesis. For example, dioxaborolane derivatives have been utilized as catalysts in amide condensation reactions, enhancing the reactivity of sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006). Additionally, these compounds have found use in the direct introduction of boryl substituents into aromatic compounds through C-H activation methods, showcasing their utility in functionalizing complex molecules (Kurotobi et al., 2003).

Material Science and Polymer Development

Compounds with dioxaborolan-2-yl) groups play a critical role in material science, particularly in the development of novel polymers and materials with advanced properties. For instance, they have been incorporated into electrochromic devices and materials due to their unique electronic and optical characteristics (Beaupré, Dumas, & Leclerc, 2006). These compounds are also essential in synthesizing new textile/plastic electrochromic cells, indicating their potential in creating smart materials and coatings with adjustable optical properties.

Advanced Synthetic Techniques

The synthesis of boron-containing compounds, like the one , showcases advanced techniques in organic chemistry. These methods enable the creation of structurally complex molecules with potential applications in drug discovery, material science, and catalysis. For instance, the synthesis and characterization of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds through a three-step substitution reaction demonstrate the versatility of boron-containing compounds in organic synthesis (Huang et al., 2021).

Mechanism of Action

Target of Action

Similar compounds are known to be used in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction is part of the broader Suzuki-Miyaura cross-coupling reactions, which are widely used in organic chemistry .

Biochemical Pathways

The compound’s action affects the biochemical pathway of alkylbenzenes. By introducing a boron group into the alkylbenzene molecule, it alters the chemical properties of the molecule, enabling further chemical reactions .

Result of Action

The result of the compound’s action is the formation of pinacol benzyl boronate from alkylbenzenes . This transformation is valuable in organic synthesis, as it allows for the introduction of a boron group, which can be further manipulated in subsequent chemical reactions.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction to occur . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .

Safety and Hazards

The safety and hazards associated with similar compounds can vary. For instance, one similar compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of similar compounds are vast. They can be used in various chemical reactions, including borylation and hydroboration . They can also be used in the synthesis of intermediates for generating conjugated copolymers .

properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQSVDDJLRMXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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